molecular formula C24H24N4O4 B11631422 N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11631422
M. Wt: 432.5 g/mol
InChI Key: YLESLWIOJULEGZ-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a benzotriazole moiety and a trimethoxybenzamide group, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.

    Attachment of Trimethoxybenzamide: The final step involves the coupling of the benzotriazole derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethylphenyl)-4-hydroxybenzamide
  • N-(4-Ethoxyphenyl)-4-hydroxybenzamide
  • N-(2,6-Diethylphenyl)-4-hydroxybenzamide

Uniqueness

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide is unique due to the presence of both the benzotriazole and trimethoxybenzamide groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H24N4O4/c1-5-15-6-9-18(10-7-15)28-26-19-11-8-17(14-20(19)27-28)25-24(29)16-12-21(30-2)23(32-4)22(13-16)31-3/h6-14H,5H2,1-4H3,(H,25,29)

InChI Key

YLESLWIOJULEGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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